5-(4-Ethylphenyl)pyrimidin-2-ol
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Overview
Description
5-(4-Ethylphenyl)pyrimidin-2-ol is an organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a pyrimidine ring substituted with a 4-ethylphenyl group at the 5-position and a hydroxyl group at the 2-position.
Mechanism of Action
Target of Action
These include vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . This suggests that 5-(4-Ethylphenyl)pyrimidin-2-ol may interact with its targets in a similar manner.
Biochemical Pathways
Given the known targets of pyrimidines, it is likely that this compound affects pathways related to inflammation and immune response .
Pharmacokinetics
dose of 200 µl per animal . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
Given its potential anti-inflammatory effects, it may help to reduce inflammation and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)pyrimidin-2-ol can be achieved through various methods. One common approach involves the reaction of substituted benzylidenemalononitriles with substituted benzamidines. This method provides 2-aryl-5-benzylpyrimidine-4,6-diamines under simple reaction conditions .
Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenyl)pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(4-Ethylphenyl)pyrimidin-2-ol has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound features a pyrazole ring fused to a pyrimidine ring and is known for its cytotoxic activities against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a triazole ring fused to a pyrimidine ring and is studied for its potential as a CDK2 inhibitor.
Uniqueness
5-(4-Ethylphenyl)pyrimidin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-ethylphenyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-13-12(15)14-8-11/h3-8H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJUCKYWSJYLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653803 |
Source
|
Record name | 5-(4-Ethylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-75-7 |
Source
|
Record name | 5-(4-Ethylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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